REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([F:9])=[CH:4][C:3]=1[C:10]([CH:12]=[CH:13]Cl)=[O:11].Cl.[NH2:16]O>CO>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([F:9])=[CH:4][C:3]=1[C:10]1[O:11][N:16]=[CH:13][CH:12]=1 |f:1.2|
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Name
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2-chlorovinyl 2,4-dichloro5-fluoro-phenyl ketone
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Quantity
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57.6 g
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Type
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reactant
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Smiles
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ClC1=C(C=C(C(=C1)Cl)F)C(=O)C=CCl
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Name
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|
Quantity
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16.4 g
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Type
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reactant
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Smiles
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Cl.NO
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Name
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|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated at the boiling point
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Type
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TEMPERATURE
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Details
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under reflux for 6 hours
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Duration
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6 h
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Type
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CUSTOM
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Details
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a precipitate separating out after about one hour
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Duration
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1 h
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Type
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FILTRATION
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Details
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This is filtered off cold with suction
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Type
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WASH
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Details
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washed with a little methanol
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Type
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CUSTOM
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Details
|
dried at 50° C. in vacuo
|
Type
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CUSTOM
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Details
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are obtained
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Name
|
|
Type
|
|
Smiles
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ClC1=C(C=C(C(=C1)Cl)F)C1=CC=NO1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |